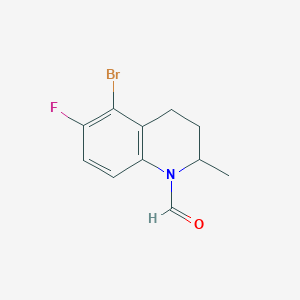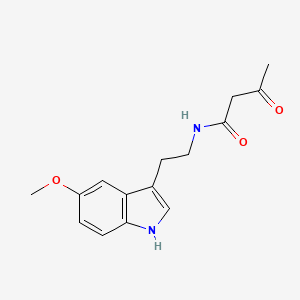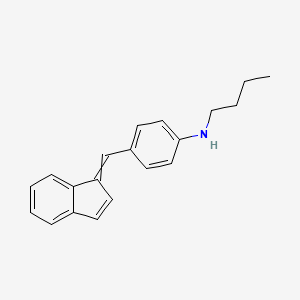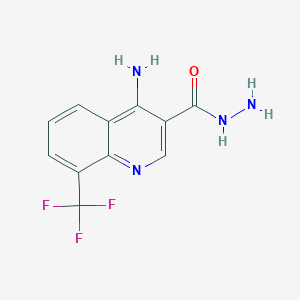
2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one typically involves the reaction of 4-chloroquinazoline with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced quinazoline compounds, and substituted quinazoline derivatives .
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its anti-lipase activity, which could have implications in treating obesity.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as lipase, which plays a role in lipid metabolism. The compound may also interact with other proteins and pathways involved in cell signaling and proliferation, contributing to its potential anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoquinazoline: Known for its anti-cancer properties.
4-Chloroquinazoline: Used as an intermediate in the synthesis of various quinazoline derivatives.
4-Hydroxyquinazoline: Studied for its anti-inflammatory and anti-microbial activities.
Uniqueness
2-((4-Methoxybenzyl)amino)quinazolin-4(1H)-one stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the methoxybenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
61741-42-2 |
|---|---|
Formule moléculaire |
C16H15N3O2 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methylamino]-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)10-17-16-18-14-5-3-2-4-13(14)15(20)19-16/h2-9H,10H2,1H3,(H2,17,18,19,20) |
Clé InChI |
LAYOKADKDXOBCF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Chloro-6-fluorophenyl)methyl]-3H-purin-6-amine](/img/structure/B11846226.png)
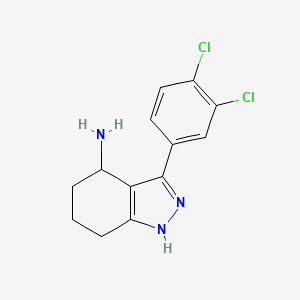
![5-Methyl-1-phenyl-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11846239.png)

